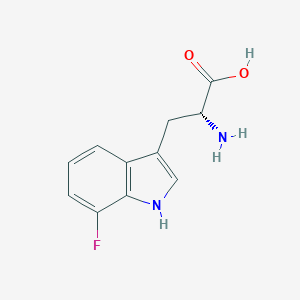
7-Fluor-D-Tryptophan
Übersicht
Beschreibung
7-Fluoro-D-tryptophan is a derivative of tryptophan with a fluorine atom at the 7th position of the indole ring . It has a molecular weight of 222.22 . The IUPAC name is (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid .
Synthesis Analysis
The synthesis of 7-Fluoro-D-tryptophan involves a mutant aminoacyl-tRNA synthetase identified by a library selection system . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .Molecular Structure Analysis
The molecular structure of 7-Fluoro-D-tryptophan has been studied using 19F NMR relaxation studies . The fluorine spins relax by dipole–dipole interactions with the proton spins that surround them and chemical shift anisotropy .Chemical Reactions Analysis
The photophysical properties of 7-Fluoro-D-tryptophan have been investigated using spectroscopic and quantum chemical calculation methods . Unlike tryptophan, 7-Fluoro-D-tryptophan can be used to detect the excited-state proton transfer from solvents depending on its acidity .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-D-tryptophan are distinct from those of tryptophan . In terms of wavelength and intensity, tryptophan fluorescence is strongly influenced by its local environment .Wissenschaftliche Forschungsanwendungen
19F-NMR-Relaxationsstudien
7-Fluor-D-Tryptophan wurde in 19F-NMR-Relaxationsstudien eingesetzt. Diese Studien umfassen vier unterschiedlich fluorierte L-Tryptophane, die einzelne F-Atome im Indolring tragen. Diese Forschung wird sowohl im Kontext der freien Aminosäure als auch in ihrer Lage im Cyclophilin-A-Protein durchgeführt . Die Ergebnisse deuten darauf hin, dass die 19F-Relaxationsdaten des großen und starren Indolrings in Trp nur mäßig von Proteinbewegungen beeinflusst werden .
Proteindynamik
Die aus 19F-NMR-Relaxationsstudien erhaltenen Relaxationsratenkonstanten können quantitative Schätzungen über molekulare Bewegungen liefern. Die Anwendung von 19F zur Beurteilung der Proteindynamik in Lösung ist jedoch mit Komplikationen verbunden . Trotz dieser Herausforderungen wurde 19F-NMR häufig zur Untersuchung der Faltung und Wechselwirkungen von Biomolekülen verwendet .
Strukturbestimmung
Die dipolaren Wechselwirkungen führen zu 19F–1H- und 1H–19F-Kern-Overhauser-Effekten (NOEs), die Informationen über internukleare Abstände liefern . Dies sind wichtige Strukturparameter in Bestimmungen der biomolekularen Struktur .
Genetische Kodierung
Eine mutierte Aminoacyl-tRNA-Synthetase, die durch ein Bibliotheksauswahlsystem identifiziert wurde, ermöglicht die ortsspezifische Einbau von 7-Fluor-L-Tryptophan . Dieses Enzym ermöglicht die Produktion von Proteinen, bei denen ein einzelnes Wasserstoffatom durch ein Fluoratom als sensitive Kernspinresonanz-(NMR-)Sonde ersetzt wurde
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
7-Fluoro-D-tryptophan is a modified version of the amino acid tryptophan, which is a precursor to several important biological molecules, including serotonin and melatonin . The primary targets of 7-Fluoro-D-tryptophan are likely to be the same as those of tryptophan, including various enzymes and receptors involved in the synthesis and signaling of these molecules .
Mode of Action
7-Fluoro-D-tryptophan is thought to interact with its targets in a similar manner to tryptophan, but the presence of the fluorine atom may alter these interactions. For example, it has been used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . The fluorine atom can enable site-selective monitoring of protein response to ligand binding .
Biochemical Pathways
7-Fluoro-D-tryptophan is likely to be involved in the same biochemical pathways as tryptophan. Tryptophan is a key component in the biosynthesis of serotonin and melatonin, and it’s also involved in the kynurenine pathway . The introduction of a fluorine atom into tryptophan could potentially affect these pathways, although the specific effects would likely depend on the exact context and environment .
Pharmacokinetics
Tryptophan is well-absorbed and widely distributed throughout the body .
Result of Action
Given its structural similarity to tryptophan, it’s likely that it would have similar effects, such as contributing to the synthesis of serotonin and melatonin . The presence of the fluorine atom could potentially alter these effects, perhaps by affecting the interaction of the molecule with its targets .
Action Environment
The action of 7-Fluoro-D-tryptophan is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability of the molecule and its interactions with its targets . Additionally, the presence of other molecules could potentially affect the action of 7-Fluoro-D-tryptophan, for example by competing for the same targets .
Biochemische Analyse
Biochemical Properties
7-Fluoro-D-tryptophan is involved in various biochemical reactions. For instance, it has been shown that 7-Fluoro-D-tryptophan can be incorporated into proteins, replacing the natural tryptophan residue . This substitution allows for the monitoring of ligand binding via 19F NMR spectroscopy .
Cellular Effects
The effects of 7-Fluoro-D-tryptophan on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 7-Fluoro-D-tryptophan labeled proteins have been used to study protein structure, conformational changes, and protein-ligand interactions .
Molecular Mechanism
At the molecular level, 7-Fluoro-D-tryptophan exerts its effects through various mechanisms. It can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression . The fluorine atom in 7-Fluoro-D-tryptophan serves as a sensitive nuclear magnetic resonance (NMR) probe, enabling site-selective monitoring of the protein response to ligand binding .
Temporal Effects in Laboratory Settings
Over time, the effects of 7-Fluoro-D-tryptophan can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . Specific details on the temporal effects of 7-Fluoro-D-tryptophan are currently limited.
Metabolic Pathways
7-Fluoro-D-tryptophan is involved in the metabolism of tryptophan, which primarily involves the kynurenine and serotonin pathways
Transport and Distribution
The transport and distribution of 7-Fluoro-D-tryptophan within cells and tissues involve various mechanisms. The L-type amino acid transporter is the dominant transport mechanism for most tryptophan derivatives, including 7-Fluoro-D-tryptophan . Specific details on its localization or accumulation are currently limited.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYWIKJSPIGJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313642 | |
| Record name | D-Tryptophan, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138514-98-4 | |
| Record name | D-Tryptophan, 7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138514-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tryptophan, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



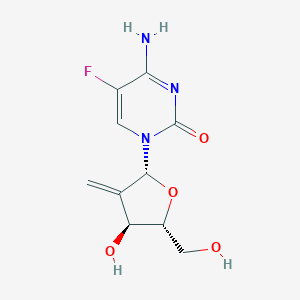
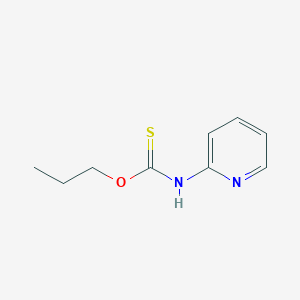

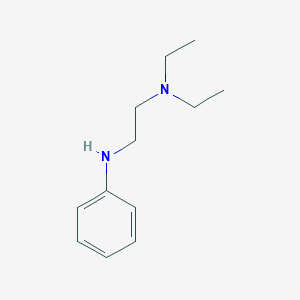
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
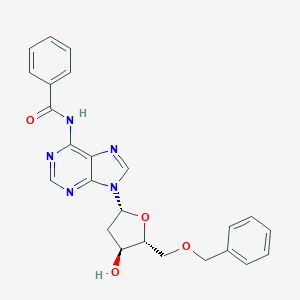
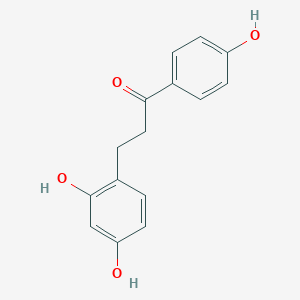

![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
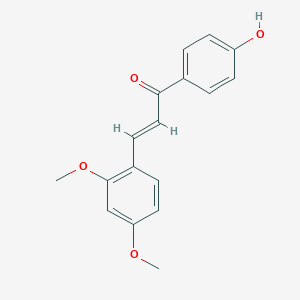

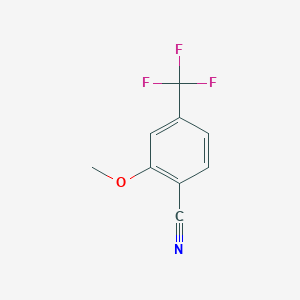
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)